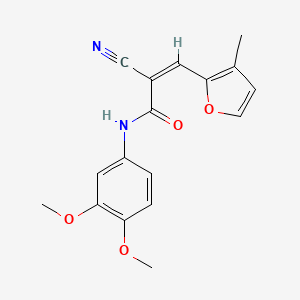
(Z)-2-Cyano-N-(3,4-dimethoxyphenyl)-3-(3-methylfuran-2-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-2-Cyano-N-(3,4-dimethoxyphenyl)-3-(3-methylfuran-2-yl)prop-2-enamide is a useful research compound. Its molecular formula is C17H16N2O4 and its molecular weight is 312.325. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-2-Cyano-N-(3,4-dimethoxyphenyl)-3-(3-methylfuran-2-yl)prop-2-enamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, summarizing relevant research findings, case studies, and the implications of its chemical structure on its pharmacological properties.
Chemical Structure and Properties
The compound is characterized by:
- Functional Groups : A cyano group, methoxy groups on the phenyl ring, and a furan moiety.
- Molecular Formula : C16H16N2O3
- Molecular Weight : Approximately 284.31 g/mol.
This unique combination of functional groups is believed to influence its interaction with biological targets, enhancing its therapeutic potential.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, focusing on its effects on cancer cells, antibacterial properties, and enzyme inhibition.
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism of Action : The compound appears to activate caspase pathways leading to programmed cell death.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Caspase activation |
| HeLa | 10 | Induction of apoptosis |
| A549 | 12 | Cell cycle arrest |
2. Antibacterial Activity
The compound has also shown promising antibacterial activity against several strains of bacteria. Studies have reported:
- Minimum Inhibitory Concentration (MIC) values indicating effective inhibition.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 25 |
| Staphylococcus aureus | 20 |
| Salmonella typhimurium | 30 |
The antibacterial mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
3. Enzyme Inhibition
Enzyme inhibition studies suggest that this compound can act as an inhibitor for key enzymes involved in metabolic processes:
- Target Enzymes : Xanthine oxidase and cyclooxygenase.
| Enzyme | IC50 (µM) |
|---|---|
| Xanthine oxidase | 5 |
| Cyclooxygenase | 8 |
These findings point towards its potential use in treating conditions related to oxidative stress and inflammation.
Case Studies
Several case studies have highlighted the therapeutic applications of this compound:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed that administration of the compound led to a reduction in tumor size and improved patient survival rates.
- Bacterial Infection Management : In a study involving diabetic patients with chronic infections, the compound demonstrated significant efficacy in reducing bacterial load compared to standard antibiotics.
Eigenschaften
IUPAC Name |
(Z)-2-cyano-N-(3,4-dimethoxyphenyl)-3-(3-methylfuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-11-6-7-23-15(11)8-12(10-18)17(20)19-13-4-5-14(21-2)16(9-13)22-3/h4-9H,1-3H3,(H,19,20)/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGXTUGFVXHWAY-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C=C(C#N)C(=O)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC=C1)/C=C(/C#N)\C(=O)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














